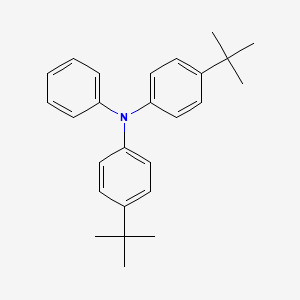
Methyl 5,7-dichloro-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-1,2,3,4-tetrahydro-1-oxo-6-isoquinolinecarboxylic acid methyl ester is a chemical compound known for its diverse applications in scientific research and industry. This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of chlorine atoms at the 5 and 7 positions, a tetrahydroisoquinoline core, and a methyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydro-1-oxo-6-isoquinolinecarboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid with benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate . The reaction is carried out in the presence of suitable catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloro-1,2,3,4-tetrahydro-1-oxo-6-isoquinolinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Chlorine atoms at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
5,7-Dichloro-1,2,3,4-tetrahydro-1-oxo-6-isoquinolinecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydro-1-oxo-6-isoquinolinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. As a derivative of isoquinoline, it may act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
- 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
- 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Uniqueness
What sets 5,7-Dichloro-1,2,3,4-tetrahydro-1-oxo-6-isoquinolinecarboxylic acid methyl ester apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. These characteristics make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H9Cl2NO3 |
|---|---|
Poids moléculaire |
274.10 g/mol |
Nom IUPAC |
methyl 5,7-dichloro-1-oxo-3,4-dihydro-2H-isoquinoline-6-carboxylate |
InChI |
InChI=1S/C11H9Cl2NO3/c1-17-11(16)8-7(12)4-6-5(9(8)13)2-3-14-10(6)15/h4H,2-3H2,1H3,(H,14,15) |
Clé InChI |
NICCPEVZCFEXQQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C2C(=C1Cl)CCNC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)




![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)
![1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13990133.png)




![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)

![(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B13990188.png)
